Bismuth sodium iodide
Description
Overview of Polyiodobismuthate Compounds within Inorganic Chemistry
Polyiodobismuthate compounds are a class of inorganic complexes characterized by the presence of one or more bismuth atoms and a surplus of iodine atoms, often forming anionic structures like [BiI₄]⁻, [Bi₂I₇]²⁻, or more complex polymeric chains. researchgate.net These compounds are a subset of the broader halometallate family. mdpi.com The inclusion of additional iodine molecules (I₂) or triiodide (I₃⁻) anions into the crystal lattice can significantly influence the material's properties, often leading to narrower band gaps and enhanced optical characteristics. mdpi.com The structural diversity of polyiodobismuthates is vast, with anionic frameworks ranging from isolated clusters to one-dimensional chains and even two-dimensional layered structures. researchgate.netresearchgate.net This structural variability, governed by factors like the choice of counter-cation and reaction conditions, directly impacts their electronic and optical properties. researchgate.net
Historical Context of Iodobismuthate Research
The history of iodobismuthate research is connected to the development of Dragendorff's reagent in the mid-19th century. nih.gov Introduced by Professor Johann Georg Noel Dragendorff in 1866, this reagent, a solution of potassium bismuth iodide, was initially used for the rapid screening of alkaloids in herbal products. nih.govingentaconnect.com The formation of an orange or orange-red precipitate indicated the presence of alkaloids. nih.gov While the initial focus was on analytical chemistry, research in recent decades has expanded to explore the synthesis and properties of various iodobismuthate compounds for applications beyond qualitative analysis. nih.gov
Significance of Bismuth Sodium Iodide in Contemporary Materials Science
Bismuth-based materials, including this compound, are gaining prominence as low-toxic and earth-abundant alternatives to lead-based compounds in various technologies. aip.orgmdpi.com The similar electronic configuration of Bi³⁺ to Pb²⁺ makes it a promising candidate for replicating the desirable electronic properties of lead-halide perovskites. aip.org this compound, as part of the broader family of bismuth halides, is being investigated for its potential in optoelectronic devices. aip.orgrsc.org The ability to tune its properties through compositional and structural modifications makes it a versatile material for scientific investigation. researchgate.net
Scope and Research Objectives for Academic Inquiry
Academic inquiry into this compound and related compounds focuses on several key objectives. A primary goal is the rational design and synthesis of new iodobismuthate materials with tailored structures and properties. researchgate.netsemanticscholar.org This includes exploring the influence of different organic and inorganic cations on the resulting crystal structure and dimensionality. researchgate.net A significant area of research is dedicated to understanding and optimizing the optoelectronic properties, such as band gap and charge carrier dynamics, for applications in photovoltaics and other electronic devices. mdpi.comdiva-portal.org Further research aims to address challenges related to material stability and to develop efficient and scalable synthesis methods. nih.govmdpi.com
Structure
2D Structure
Properties
Molecular Formula |
BiI5Na2 |
|---|---|
Molecular Weight |
889.482 g/mol |
IUPAC Name |
disodium;pentaiodobismuth(2-) |
InChI |
InChI=1S/Bi.5HI.2Na/h;5*1H;;/q+3;;;;;;2*+1/p-5 |
InChI Key |
BZMSUVYCCAXSPN-UHFFFAOYSA-I |
Canonical SMILES |
[Na+].[Na+].I[Bi-2](I)(I)(I)I |
Origin of Product |
United States |
Synthetic Methodologies for Bismuth Sodium Iodide and Analogues
Solution-Based Synthesis Approaches
Solution-based methods are widely employed for their ability to offer precise control over stoichiometry, particle size, and morphology at relatively low temperatures. These techniques involve the dissolution of precursors in a suitable solvent, followed by a chemical reaction that leads to the formation of the desired product.
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal syntheses are conducted in aqueous and non-aqueous solvents, respectively, within a sealed vessel (autoclave) under controlled temperature and pressure. These conditions facilitate the dissolution of reactants and the crystallization of products that may be inaccessible under ambient conditions. oup.comnih.gov The use of organic solvents in solvothermal processes can further influence the morphology and size of the resulting nanocrystals by tuning the reaction temperature and precursor concentrations. rsc.org
Researchers have successfully synthesized various bismuth-based compounds using these methods. For instance, bismuth oxyiodide (BiOI) nanoparticles have been prepared via a solvothermal treatment at 160°C for 6 hours. ub.edu In a typical synthesis, a bismuth nitrate (B79036) solution is mixed with a potassium iodide (KI) solution and sonicated before being transferred to a Teflon-lined stainless-steel autoclave. ub.edu Similarly, bismuth vanadate (B1173111) (BiVO₄) has been synthesized hydrothermally by mixing a solution of bismuth nitrate in nitric acid with a solution of ammonium (B1175870) vanadate in sodium hydroxide (B78521) and heating it in an autoclave at 180°C for 16 hours. nih.gov The hydrothermal method is favored for its use of moderate preparation conditions, including relatively low temperatures and controllable pH, which allows for easy manipulation of the final product's crystal structure and properties. nih.gov
| Method | Precursors | Solvent/Reagent | Temperature | Time | Product | Reference |
| Solvothermal | Bi(NO₃)₃, KI | Ethylene (B1197577) Glycol | 160°C | 6 h | BiOI | ub.edu |
| Hydrothermal | Bi(NO₃)₃·5H₂O, NH₄VO₃ | HNO₃, NaOH, H₂O | 180°C | 16 h | BiVO₄ | nih.gov |
| Solvothermal | Bi(NO₃)₃, KI, C₆H₄O₂ | Ethanol | - | - | BiOI | chemrxiv.org |
| Solvothermal | Bismuth monosalicylate, Thioglycolic acid | H₂O | 180°C | 5-18 h | Bi₂S₃ | researchgate.net |
Precipitation Techniques
Precipitation is a straightforward and effective method for synthesizing bismuth iodide compounds from solution. This technique involves mixing precursor solutions to induce the formation of an insoluble product, which then precipitates out. The properties of the final product can be controlled by adjusting parameters such as pH, temperature, and reactant concentrations.
A mild precipitation method involves mixing bismuth nitrate (Bi(NO₃)₃), nitric acid (HNO₃), and potassium iodide (KI) in a basic solution, such as one containing sodium hydroxide (NaOH) or potassium hydroxide (KOH). osti.gov The resulting phases crystallize as the solution ages at 90°C for 24 hours. osti.gov The precipitation of bismuth malates has also been demonstrated by adding a bismuth-containing solution to a solution of sodium malate. sibran.ru Similarly, basic bismuth oxalate (B1200264) can be obtained by direct precipitation from nitrate solutions upon the addition of oxalic acid. researchgate.net
| Precursors | Reagents | Temperature | Duration | Product | Reference |
| Bi(NO₃)₃, HNO₃, KI | NaOH or KOH | 90°C | 24 h | Bismuth Oxyiodide Phases | osti.gov |
| Bismuth Nitrate Solution | Sodium Malate | 60°C | 1 h | Bismuth Malate | sibran.ru |
| Bismuth Nitrate Solution | Oxalic Acid | 23-80°C | 1 h | Basic Bismuth Oxalate | researchgate.net |
| Bismuth Nitrate | DL-malic acid | - | - | BiC₄H₃O₅ ⋅ 0.5Н₂О | sibran.ru |
Electrochemical Synthesis Routes
Electrochemical synthesis offers a powerful method for producing thin films of bismuth iodide compounds with good surface coverage and controlled morphology. chemrxiv.orgresearchgate.net This technique involves the electrochemical reduction or oxidation of precursor species in an electrolytic bath to deposit the desired material onto an electrode surface.
One approach reports the synthesis of bismuth iodide (BiI₃) and bismuth oxyiodide (BiOI) from acidic baths containing bismuth nitrate, sodium nitrate, iodine, and ethylene glycol. chemrxiv.orgchemrxiv.org The synthesis is controlled by adjusting the pH of the bath. At a low pH (0.2 and 0.5), free Bi³⁺ ions react with iodide to form BiI₃. chemrxiv.orgresearchgate.netchemrxiv.org At a higher pH (1.0 and 2.0), bismuth complexes react with iodide ions to form BiOI. chemrxiv.orgresearchgate.netchemrxiv.org In some procedures, an excess of sodium iodide (NaI) is dissolved in the electrolyte to stabilize the Bi³⁺ ions by forming the tetraiodobismuthate complex ([BiI₄]⁻). jku.at
| Precursors | Electrolyte Components | pH | Product | Morphology | Reference |
| Bi(NO₃)₃, Iodine | Sodium Nitrate, Ethylene Glycol | 0.2, 0.5 | BiI₃ | Micron-size platelet crystallites | chemrxiv.orgresearchgate.netchemrxiv.org |
| Bi(NO₃)₃, Iodine | Sodium Nitrate, Ethylene Glycol | 1.0, 2.0 | BiOI | Cactus-like, interlinked nano-disks | chemrxiv.orgresearchgate.netchemrxiv.org |
| Bi(NO₃)₃∙5H₂O | NaI, HNO₃, p-benzoquinone | 1.75 | BiOI precursor film | - | jku.at |
Controlled Crystallization from Solution
Controlled crystallization techniques are employed to produce high-quality single crystals or large-grained thin films by carefully managing the supersaturation of the solution. This can be achieved by slow evaporation of the solvent, temperature adjustments, or the use of additives that influence crystal growth.
For the growth of perovskite thin films, a sodium iodide (NaI) solution in dimethylformamide (DMF) can be used as a controlled source of sodium. google.com This additive-enhanced process involves adding specific amounts of NaI to a lead iodide (PbI₂) solution before subsequent processing steps. google.com Another method, known as antisolvent-assisted evaporation crystallization, has been used to grow bulk single crystals of guanidinium (B1211019) bismuth iodide at room temperature. rsc.org The shape-controlled preparation of basic bismuth nitrate crystals has also been achieved by modulating the effect of a shape-directing agent, which can then be reacted with iodide to form BiOI. researchgate.net The crystallization pathways in some systems can be tuned by adjusting the metal-to-complexing agent ratio and pH during precursor preparation. nih.gov
| Method | Precursors | Additive/Solvent | Key Feature | Product | Reference |
| Additive-Enhanced Deposition | PbI₂, CH₃NH₃X | NaI in DMF | Controlled source of sodium | CH₃NH₃PbI₃ | google.com |
| Antisolvent-Assisted Evaporation | Guanidinium Iodide, Bismuth Iodide | - | Room temperature growth | (Gua)₃Bi₂I₉ single crystals | rsc.org |
| Shape-Controlled Precipitation | Bismuth Nitrate | 2,3-bis(2-pyridyl)pyrazine (dpp) | Shape-directing agent | Basic Bismuth Nitrate | researchgate.net |
| Sol-Gel Crystallization | Bismuth and Iron Nitrates | Citric Acid | Control of pH and complexing agent ratio | BiFeO₃, Bi₂Fe₄O₉ | nih.gov |
Solid-State Synthesis Routes
Solid-state synthesis involves the reaction of solid precursors at high temperatures. This method is a cornerstone of inorganic materials synthesis, valued for its simplicity and scalability. acs.org
High-Temperature Solid-State Reactions
High-temperature solid-state reactions are the most conventional method for preparing polycrystalline inorganic materials. oup.com The process typically involves repeated grinding and heating of reactant powders to ensure homogeneity and complete reaction. oup.com While effective, this method often requires high temperatures (above 1500°C for some oxides) and long heating times to yield thermodynamically stable phases. oup.comscience.gov
A rapid solid-state metathesis reaction has been developed for the synthesis of crystalline BiOI in seconds. This energetic, filament-initiated reaction occurs between bismuth trihalide (BiX₃) and sodium peroxide (Na₂O₂). researchgate.net This approach offers a significant advantage over traditional, slower methods. In other contexts, sodium iodide in an acetone (B3395972) solution has been used to convert organometallic halide compounds, simplifying multi-step syntheses by operating in a single solvent. acs.org
| Reactants | Reaction Type | Key Feature | Product | Reference |
| Metal Trihalides (e.g., BiI₃), Na₂O₂ | Metathesis | Rapid, energetic reaction | BiOI | researchgate.net |
| Alkyl Chloride/Bromide, Hexamethylenetetramine | Addition/Conversion | In-situ conversion using NaI | Alkyl Iodide intermediate | acs.org |
Mechanochemical Synthesis Approaches
Mechanochemical synthesis is an environmentally conscious method that utilizes mechanical force, typically through ball milling, to induce chemical reactions in the solid state, often eliminating the need for solvents. acs.orgosti.gov This technique involves placing precursor materials into a milling jar with grinding media (balls) and subjecting them to high-energy impacts, which provide the activation energy for the reaction. rsc.org
While specific studies detailing the mechanochemical synthesis of bismuth sodium iodide (Na₃Bi₂I₉) are not prevalent, the method has been successfully applied to a range of analogous bismuth-based halide perovskites. polymer.cnacs.org For instance, compounds like Cs₂AgBiBr₆ and Cs₃Bi₂Br₉ have been synthesized via a solvent-free mechanochemical process in a ball mill. polymer.cnacs.orgaip.org Similarly, (CH₃NH₃)₃Bi₂Br₉ has been produced using this solid-state grinding technique. dntb.gov.uachalcogen.ro These examples demonstrate the viability of mechanochemistry for creating complex bismuth halides. The process is valued for its simplicity, potential for scalability, and environmentally friendly nature, making it a highly applicable, albeit less explored, route for the synthesis of this compound and its analogues. osti.gov
**2.3. Advanced Synthetic Strategies for Nanostructured Forms
The fabrication of nanostructured materials is critical for unlocking enhanced properties due to their high surface-area-to-volume ratios. Advanced strategies for this compound and related materials focus on precise control over morphology and dimensionality.
Advanced Synthetic Strategies for Nanostructured Forms
Template-Assisted Growth Methods
Template-assisted synthesis provides a powerful pathway to control the size, shape, and orientation of nanostructures. This approach uses a pre-existing structure (the template) to direct the formation of the desired material. These templates can be "hard," such as porous membranes, or "soft," like organic molecules.
Hard Templates: Porous materials can act as scaffolds for confined crystal growth. For example, mesoporous silica (B1680970) (SBA-15) has been used as a hard template to control the growth of nanoparticles by infiltrating the pores with a precursor solution. diva-portal.org Another approach involves using ion-track etched polycarbonate membranes as templates to fabricate bismuth nanotubes with sub-micron diameters through an electroless plating procedure. rsc.org
Soft/Molecular Templates: Biological or organic molecules can also direct nanocrystal growth. Sequenced histidine-rich peptides assembled on nanotubes have been shown to selectively trap metal ions, guiding the nucleation and growth of highly monodisperse nanocrystals. nih.gov The charge distributions and conformations of the peptide template control the size and packing density of the resulting nanocrystals. nih.gov While not specific to this compound, these principles demonstrate that oligonucleotides, surfactants, or polymers could be employed to guide the formation of specific nan morphologies. nih.govrsc.org
Galvanic Replacement Synthesis for Nanotubes
Galvanic replacement is an effective method for creating hollow nanostructures. This technique relies on an electrochemical process where a more reactive metallic nanostructure (a sacrificial template) is oxidized and replaced by ions of a less reactive metal from the solution, which are simultaneously reduced. polymer.cnacs.org
A notable application of this is the iodine-ion-assisted synthesis of bismuth nanotubes (Bi NTs). polymer.cnacs.orgnih.gov In this process, copper nanowires (Cu NWs) are used as both the sacrificial template and the reducing agent. polymer.cn The Cu NWs are introduced into a solution containing a bismuth precursor, such as bismuth(III) iodide (BiI₃), dissolved in a non-aqueous solvent like N,N'-dimethylpropyleneurea (DMPU). polymer.cn The galvanic replacement reaction is driven by the difference in redox potentials between the Cu/Cu²⁺ and Bi/Bi³⁺ pairs. The formation of a hollow tubular structure is explained by the Kirkendall effect, which results from the faster outward diffusion of the oxidized copper species compared to the inward diffusion of the bismuth species. polymer.cn The presence of iodine ions in the reaction is crucial for facilitating this process. acs.orgpolymer.cn This method successfully converts solid copper nanowires into hollow bismuth nanotubes, a morphology that is otherwise challenging to achieve for metallic bismuth. nih.gov
| Parameter | Description |
|---|---|
| Sacrificial Template | Copper (Cu) nanowires (average diameter ~48 nm) |
| Bismuth Source | Bismuth(III) iodide (BiI₃) |
| Solvent | N,N′-dimethylpropyleneurea (DMPU) |
| Reaction Time | 72 hours at room temperature |
| Driving Mechanism | Kirkendall effect (unbalanced interdiffusion of Cu and Bi species) |
| Final Product | Hollow Bismuth Nanotubes (Bi NTs) |
Refluxing and Self-Assembly Techniques
Refluxing and self-assembly are common solution-based methods for synthesizing crystalline nanomaterials. The reflux technique involves heating a solution to its boiling point and condensing the vapors back into the reaction flask, allowing for sustained reaction at an elevated temperature without loss of solvent. mdpi.comrsc.org This provides the necessary thermal energy for precursor decomposition and crystal growth. obrien-research.org For example, an ethylene glycol refluxing (EGR) method has been optimized to produce bismuth oxyiodide (BiOI) nanoparticles with a high yield of 94.2%. chalcogen.ro
Control of Reaction Parameters and Yield Optimization
The final properties, purity, and yield of this compound and its analogues are highly dependent on the precise control of various reaction parameters. obrien-research.org Key factors include the choice of precursors, their stoichiometric ratios, reaction temperature, time, pH, and the use of additives or specific solvents. mdpi.commdpi.com
Precursors and Stoichiometry: The choice and ratio of starting materials are fundamental. For instance, the synthesis of bismuth oxyiodide materials can be achieved by mixing bismuth nitrate (Bi(NO₃)₃), an acid like HNO₃, and potassium iodide (KI). osti.gov In the synthesis of other bismuth chalcohalides like Bi₁₃S₁₈I₂, optimizing the ratio between precursors such as Bi(xt)₃ and BiI₃ is critical for obtaining the desired phase. rsc.org
Temperature and Time: Temperature directly influences reaction kinetics, crystal growth, and phase formation. acs.org Bismuth oxyiodide crystallization has been performed by aging a solution at 90°C for 24 hours. osti.gov For thin films, annealing at a specific temperature, such as 150°C for Bi₁₃S₁₈I₂, is a crucial step to achieve high crystallinity. rsc.org Conversely, some methods aim to lower processing temperatures; the introduction of additives like bismuth iodide has been shown to reduce the required annealing temperature for certain perovskite films from over 300°C to between 90-150°C. justia.com
pH and Additives: The pH of the reaction solution can dictate the final product. The synthesis of bismuth oxyiodide is often initiated in a basic solution using KOH or NaOH, with the pH naturally dropping to acidic levels as the precipitation proceeds. osti.gov Additives can also play a crucial role; for instance, sodium iodide has been used as an additive in the preparation of certain perovskite precursor solutions. diva-portal.org
Solvents: The choice of solvent can affect precursor solubility and reaction pathways. Solvents such as ethylene glycol, chalcogen.ro dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF) are commonly used in the synthesis of bismuth-based materials and perovskites. nih.govjustia.com
By carefully manipulating these parameters, researchers can optimize the synthesis to produce materials with specific morphologies, high purity, and maximized yields.
| Parameter | Example System | Effect and Details | Reference |
|---|---|---|---|
| Precursor Ratio | Bi₁₃S₁₈I₂ | The molar ratio of Bi(xt)₃ and BiI₃ precursors is optimized to form the desired crystal phase. | rsc.org |
| Temperature | Bismuth Nanoparticles | Varying temperature from 60°C to 120°C controls nanoparticle size and morphology. | acs.org |
| Time | Bismuth Oxyiodide | Aging the solution at 90°C for 24 hours allows for complete crystallization. | osti.gov |
| pH / Base | Bismuth Oxyiodide | Reaction is initiated in a basic solution (KOH or NaOH); pH drops to ~3-4 as precipitation occurs. | osti.gov |
| Solvent | Bismuth Oxyiodide | Ethylene glycol is used as the solvent in a refluxing method to produce nanoparticles with high yield. | chalcogen.ro |
| Additives | Cesium Lead Halide Perovskites | Adding bismuth iodide can lower the required annealing temperature for film formation. | justia.com |
Structural Elucidation and Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) provides the most detailed atomic-level picture of the crystal structure of bismuth sodium iodide compounds.
The crystal system and space group of sodium bismuth iodides are highly dependent on the specific stoichiometry of the compound. For instance, the A3Bi2I9 family, where A can be an alkali metal like sodium, is known to crystallize in different structures. One common form is a 2D layered structure. scispace.com Compounds like Cs3Bi2I9 adopt a hexagonal crystal system with the P63/mmc space group, featuring isolated Bi2I93- anions. escholarship.org In contrast, a redetermination of the Rb3Bi2I9 structure revealed a monoclinic P21/n space group instead of the previously reported Pc. escholarship.org For organic-inorganic hybrid compounds containing iodobismuthate anions, such as [C10H7NH3]BiI4, an orthorhombic system with the Pbca space group has been identified. researchgate.net Another complex, (C14H15S2N2)2(C9H10SN)2[Bi4I16], crystallizes in the monoclinic space group P21/n. mdpi.com
Table 1: Crystal System and Space Group of Selected Iodobismuthate Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Cs3Bi2I9 | Hexagonal | P63/mmc | escholarship.org |
| Rb3Bi2I9 | Monoclinic | P21/n | escholarship.org |
| [C10H7NH3]BiI4 | Orthorhombic | Pbca | researchgate.net |
| (C14H15S2N2)2(C9H10SN)2[Bi4I16] | Monoclinic | P21/n | mdpi.com |
The coordination geometry around the bismuth(III) center in sodium bismuth iodide and related compounds is typically octahedral or a distortion thereof, owing to the stereochemical activity of the 6s2 lone pair of electrons. acs.org These [BiI6]3- octahedra can exist as discrete mononuclear anions or polymerize to form dinuclear or polynuclear anions. researchgate.net
In compounds containing the [Bi2I9]3- anion, two [BiI6]3- octahedra share a face. researchgate.net The [Bi2I10]4- anion consists of two edge-sharing [BiI6]3- octahedra. researchgate.net More complex structures like the tetranuclear [Bi4I16]4- anion are also known, which can be described as two sets of edge-sharing [Bi2I10]4- bioctahedra linked through bridging iodine atoms. mdpi.com
The Bi-I bond lengths vary depending on whether the iodide is terminal or bridging. For example, in [C10H7NH3]BiI4, the Bi-I bond lengths range from 2.9260(2) to 3.2659(2) Å. researchgate.net In a dinuclear complex with bridging iodides, the Bi-I bond distances can range from 2.864(5) to 3.361(5) Å. acs.org The I-Bi-I bond angles in the [Bi4I16]4- cluster vary from 82.194(9)° to 100.147(10)° for cis arrangements and 168.466(11)° to 177.596(11)° for trans arrangements. mdpi.com In some organobismuth compounds, intramolecular Bi-arene interactions can lead to a distorted square pyramidal coordination geometry. rsc.org
In hydrated sodium bismuthate structures, the sodium ions are typically coordinated by oxygen atoms from both the bismuthate polyhedra and the water molecules present in the crystal lattice. osti.gov For instance, in hydrated sodium bismuthate (NaBiO3·nH2O), the Na+ ions are octahedrally coordinated by three oxygen atoms from BiO6 octahedra and three oxygen atoms from interlayer water molecules. osti.gov In the solid state, the hydrated sodium ion most commonly exhibits octahedral coordination with a mean Na-O bond distance of approximately 2.417 Å. rsc.org In the case of anhydrous or less hydrated structures, the sodium ions would be coordinated by the iodide anions. The specific coordination number and geometry would depend on the stoichiometry and the packing of the iodobismuthate anions.
Several sodium bismuth iodide compounds exist in hydrated forms, with water molecules playing a crucial role in stabilizing the crystal lattice. For example, disodium (B8443419) pentaiodobismuthate(2-) is known to exist as a tetrahydrate, Na2BiI5·4H2O. researchgate.net PubChem lists a hexahydrate form, with the molecular formula BiH12I5Na2O6. nih.gov In hydrated sodium bismuthate, water molecules are situated between the layers of bismuthate, and the Na+ ions are located in the voids created by hexagonal rings of BiO6 octahedra, coordinated by both the bismuthate oxygens and the interlayer water molecules. osti.gov The presence of water during synthesis from aqueous solutions, such as hydroiodic acid, can lead to the formation of hydrated species. For instance, the reaction of NaI with BiI3 in the presence of water can form edge-sharing [Bi2I10]4- bioctahedral units with rows of sodium ions bridging the water molecules. researchgate.net
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a fundamental technique for the routine characterization of polycrystalline this compound materials.
PXRD is instrumental in identifying the crystalline phases present in a sample and assessing its purity. escholarship.orgrcin.org.pl By comparing the experimental diffraction pattern with standard patterns from databases like the ICDD PDF-2, specific phases of sodium bismuth iodide or any impurities can be identified. acs.org For example, in the synthesis of A3Bi2I9 (A = K, Rb, Cs), PXRD combined with Rietveld refinement is used to confirm the crystal structure and phase purity of the bulk materials. escholarship.org This technique is also crucial for confirming the formation of desired products in solid-state reactions and for detecting any unreacted starting materials or side products. osti.gov For instance, when synthesizing bismuth-based materials, PXRD can confirm the formation of the target bismuth phase and any subsequent phases formed during processes like calcination. monash.edu
Table 2: Application of PXRD in Bismuth Iodide Compound Analysis
| Application | Description | Reference |
|---|---|---|
| Phase Identification | Matching experimental diffraction patterns to standard database entries (e.g., ICDD) to identify the crystalline phases present. | acs.org |
| Purity Assessment | Detecting the presence of crystalline impurities by identifying peaks that do not belong to the target phase. | escholarship.org |
| Structural Refinement | Using Rietveld refinement to refine crystal structure parameters from powder diffraction data. | escholarship.org |
| Monitoring Reactions | Tracking the progress of solid-state reactions by analyzing the phases present at different stages. | osti.govmonash.edu |
Lattice Parameter Refinement
Lattice parameter refinement is a crucial step in crystallographic analysis, providing precise measurements of the unit cell dimensions. This is typically achieved using techniques like Rietveld refinement of powder X-ray diffraction (XRD) data. For the family of A₃Bi₂I₉ bismuth iodides, the crystal structure can vary depending on the A-site cation.
Table 1: Example Crystallographic Data for an A₃Bi₂I₉ Compound (mp-669458: Cs₃Bi₂I₉)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c (No. 15) |
| a | 15.48 Å |
| b | 10.32 Å |
| c | 33.80 Å |
| β | 85.40° |
This data is for the analogous compound Cs₃Bi₂I₉ and serves as a representative example for this structural class. materialsproject.org
In Situ Powder Diffraction for Phase Transitions
In situ powder diffraction is a powerful technique used to study changes in a material's crystal structure as a function of external stimuli like temperature or pressure. esrf.fraps.org This method allows for the real-time observation of phase transitions, providing critical information on structural stability and transformation kinetics. aps.orgnih.gov For instance, studies on various bismuth-based materials, including bismuth nitrates, have successfully used in-situ synchrotron X-ray diffraction to monitor hydrothermal synthesis and thermal decomposition.
In the context of sodium bismuth iodide compounds, in situ and operando X-ray diffraction studies have been employed to investigate degradation pathways. rcin.org.pl Such experiments can reveal intermediate phases and the structural evolution of the material under operational conditions. The general methodology involves continuously collecting diffraction patterns while the sample is heated, cooled, or subjected to an electric field, allowing researchers to identify the precise conditions under which structural changes occur. nih.gov
Electron Microscopy for Morphological and Nanoscale Structure
Electron microscopy techniques are indispensable for visualizing the morphology and fine-scale structural details of materials, from the micrometer to the angstrom level.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a sample's surface, revealing details about its topography and morphology, such as the shape and size of constituent particles. researchgate.netresearchgate.net
For thin films of sodium bismuth iodide (Na₃Bi₂I₉), SEM analysis has revealed an island-like morphology, where the material does not form a continuous, closed capping layer but rather distinct, unconnected domains. scispace.com This type of morphology is common in related all-inorganic bismuth iodide thin films and significantly influences the material's surface properties. scispace.com
Table 2: Summary of SEM Morphological Findings for Bismuth Iodide Compounds
| Compound | Observed Morphology | Source |
|---|---|---|
| Na₃Bi₂I₉ | Island-like morphology without interconnection. | scispace.com |
| BiOI | Faceted crystalline nanosheets; large crystallites with low surface area or thinner, smaller platelets depending on pH. | rsc.org |
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size
Transmission Electron Microscopy (TEM) provides information about the internal structure of a material, including particle size, shape, and crystallinity. rsc.org For bismuth-based nanomaterials, TEM is crucial for characterizing their nanoscale features.
Studies on related bismuth chalcohalides, such as Bismuth Sulfide Iodide (BiSI), have used TEM to confirm the formation of one-dimensional (1D) nanorods. researchgate.net The average diameter and length of these nanostructures were determined from TEM images. researchgate.net Similarly, analysis of bismuth oxyiodide (BiOI) has used TEM to reveal its microstructure and obtain selected-area electron diffraction (SAED) patterns. rsc.org
Table 3: Nanostructural Features of Bismuth-Based Compounds via TEM
| Compound/Material | Nanostructure Details | Technique | Source |
|---|---|---|---|
| BiSI | Crystalline one-dimensional (1D) nanorods with average diameter of 126 nm and length of 1.9 µm. | TEM | researchgate.net |
| BiOI/Bi₄O₅I₂ | Formation of heterostructures observed. | TEM, SAED | rsc.org |
High-Resolution TEM and Electron Diffraction for Lattice Imaging
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of a material's crystal lattice, while selected-area electron diffraction (SAED) provides information about its crystal structure and orientation. umsl.edu These techniques are used to verify the crystallinity and identify specific lattice planes.
In studies of various bismuth iodide-based materials, HRTEM has been used to visualize distinct lattice fringes. nih.gov For example, lattice spacings have been measured and assigned to specific crystalline planes of BiOI, α-Bi₅O₇I, and Bi₇O₉I₃. rsc.org A spacing of 0.282 nm was identified as the {110} atomic planes in {001}-faceted BiOI, with the corresponding SAED pattern confirming its single-crystalline nature. rsc.org In other complex bismuth materials, lattice spacings of 0.328 nm have been attributed to the (012) plane of metallic bismuth (Bi⁰), confirming its presence in composite materials. nih.gov This level of detail is critical for understanding heterostructures and phase composition at the nanoscale.
Bond Valence Sum Analysis and Structural Stability
Bond Valence Sum (BVS) analysis is a valuable empirical method used to validate crystal structures and assess their chemical plausibility. wikipedia.orggovst.edu The model is based on the principle that the sum of the bond valences around any given atom should be equal to its atomic valence (or oxidation state). govst.eduosti.gov
The valence (V) of an atom is calculated by summing the individual bond valences (sᵢⱼ) of all the bonds connecting it to its neighbors:
V = Σ sᵢⱼ
Each individual bond valence is calculated from the experimentally determined bond length (Rᵢⱼ) using the formula:
sᵢⱼ = exp[(R₀ - Rᵢⱼ) / b]
Here, R₀ and b are empirically determined parameters specific to a pair of atoms (e.g., Na-I or Bi-I), with b often being close to 0.37 Å. wikipedia.org
Advanced Spectroscopic and Spectrochemical Characterization
Vibrational Spectroscopy for Molecular Structure
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared light by a material as a function of wavenumber. shimadzu.com While specific FTIR data for pure bismuth sodium iodide are not extensively detailed in the provided literature, analysis of related bismuth-iodine compounds offers significant insights. In complex systems containing bismuth and iodine, characteristic vibrations of the Bi-I lattice are observed. For instance, in bismuth-iodine-containing layered double hydroxides, strong bands in the far-infrared region of 400–700 cm⁻¹ are attributed to the lattice vibrations involving BiI₃. rsc.org
The synthesis of related compounds, such as bismuth vanadate (B1173111), sometimes utilizes sodium iodide (NaI) to stabilize Bi³⁺ ions in solution by forming complexes like the tetraiodobismuthate anion ([BiI₄]⁻). jku.at The vibrational characteristics of such precursor complexes can influence the final structure of the material. For bismuth iodide (BiI₃) itself, FTIR studies confirm the fundamental vibrations associated with the compound, distinguishing it from related materials like bismuth iodate, which shows additional bands from water molecules. researchgate.net The analysis of various bismuth oxyhalides and heterostructures further helps in assigning vibrational modes related to bismuth-halogen bonds. researchgate.net
Raman spectroscopy is highly effective for characterizing the low-frequency vibrational modes typical of heavy-atom lattices like those found in bismuth iodides. vibspec.com This technique provides detailed information on the Bi-I stretching and bending modes, which are fundamental to the material's structure.
In materials containing the dimeric [Bi₂I₉]³⁻ bioctahedra, such as in the perovskite derivative methylammonium (B1206745) bismuth iodide, Raman spectroscopy identifies a characteristic peak around 116 cm⁻¹. acs.org This mode is directly related to the vibrations within the bismuth-iodine framework. The study of various bismuth oxyiodides (BiOI) and their derivatives reveals several key Raman-active modes. The parent BiOI compound shows strong A₁g stretching modes from internal Bi-I bonds at approximately 78 cm⁻¹ and 145 cm⁻¹. semanticscholar.org Another prominent peak observed around 148.5 cm⁻¹ in BiOI is assigned to the Eg internal Bi-X (halogen) stretching mode. researchgate.net The transformation of BiOI to other phases like Bi₄O₅I₂ can be tracked by the appearance of new Raman bands, for example, at 95 cm⁻¹. figshare.comx-mol.com
In alkali-containing bismuth halides like Cs₂NaBiCl₆, the Raman spectra are dominated by the vibrations of the [BiX₆]³⁻ octahedra due to the stronger, more covalent character of the Bi-X bond compared to the ionic Na-X bond. rsc.org This suggests that in sodium bismuth iodide, the primary Raman features would arise from the vibrations of the bismuth-iodine anionic framework.
Table 1: Characteristic Raman Peaks for Bi-I and Related Vibrational Modes
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
|---|---|---|---|
| ~78 | A₁g internal Bi-I stretching mode | BiOI | semanticscholar.org |
| ~95 | Assigned to Bi₄O₅I₂ formation | Heated BiOI | figshare.comx-mol.com |
| ~116 | [Bi₂I₉]³⁻ octahedra mode | (CH₃NH₃)₃Bi₂I₉ | acs.org |
| ~145 | A₁g internal Bi-I stretching mode | BiOI | semanticscholar.org |
| ~148.5 | Eg internal Bi-X stretching mode | BiOI | researchgate.net |
Electronic Spectroscopy for Ground and Excited States
Electronic spectroscopy techniques, such as UV-Visible absorption and photoluminescence, are essential for determining the electronic band structure, including the band gap and the nature of excited states.
UV-Visible absorption spectroscopy measures the absorption of light as it passes through a sample, revealing the energies required to excite electrons from the ground state to higher energy levels. mt.com For bismuth-based iodide materials, the absorption spectrum is typically characterized by a sharp absorption edge in the visible region, which is used to determine the optical band gap.
Compounds with the A₃Bi₂I₉ stoichiometry (where A can be an alkali metal or an organic cation) typically exhibit a strong excitonic absorption peak around 500 nm. researchgate.net This feature is attributed to the ¹S₀ to ³P₁ electronic transition within the Bi³⁺ cation. researchgate.net The optical properties are largely governed by transitions from the I 5p orbitals, which form the valence band, to the Bi 6p orbitals that constitute the conduction band. scl.rs
The optical band gap of these materials can be estimated from the onset of absorption using Tauc plots. For instance, electrochemically synthesized bismuth triiodide (BiI₃) has an indirect bandgap of about 1.72 eV. chemrxiv.org Related silver-bismuth iodide (Ag-Bi-I) compounds show band gaps around 1.7 eV. scl.rs The transparency of BiI₃ thin films at wavelengths longer than 620 nm makes them interesting for various optoelectronic applications. sinica.edu.tw The specific placement of the alkali cation (like sodium) within the crystal lattice can subtly modulate the electronic structure and thus the precise absorption characteristics.
Table 2: Optical Band Gaps of Bismuth Iodide and Related Compounds
| Compound/System | Optical Band Gap (eV) | Reference |
|---|---|---|
| Bismuth Triiodide (BiI₃) | 1.72 | chemrxiv.org |
| Silver-Bismuth Iodide (Ag-Bi-I) | ~1.7 | scl.rs |
| Methylammonium Bismuth Iodide ((CH₃NH₃)₃Bi₂I₉) | ~2.05 (from PL peak) | diva-portal.org |
| Potassium Bismuth Iodide (K₃Bi₂I₉) | 1.8 | researchgate.net |
Photoluminescence (PL) spectroscopy analyzes the light emitted from a material after it has absorbed photons. This provides information about the relaxation pathways of excited electrons and the nature of emissive states. Many bismuth-based halides are known for their strong and broad photoluminescence.
In several ternary halide crystals, the emission is attributed to the subvalent bismuth monocation (Bi⁺), which can produce intense, long-lived broadband PL in the near-infrared (NIR) region, often peaking between 950 nm and 1100 nm. researchgate.net The exact emission wavelength and spectrum shape are sensitive to the local crystal field symmetry around the Bi⁺ ion. researchgate.net
In other bismuth halide perovskites, the broadband emission is often ascribed to the radiative recombination of self-trapped excitons, a phenomenon resulting from strong electron-phonon coupling. rsc.orgosti.gov For example, Cs₂NaBiCl₆ exhibits a broad emission spectrum, and its temperature-dependent PL reveals the influence of lattice vibrations on the excited states. rsc.org The introduction of sodium can modulate the electronic dimensionality and mitigate electron-phonon coupling, thereby influencing the PL properties. rsc.org Some bismuth-based perovskite quantum dots have also been reported to show bright blue photoluminescence. osti.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.orgbris.ac.ukresearchgate.net It operates by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.
XPS analysis of bismuth iodide compounds consistently confirms the expected oxidation states of the constituent elements. The high-resolution spectrum for bismuth typically shows two peaks corresponding to the Bi 4f spin-orbit doublet. The Bi 4f₇/₂ peak is found at a binding energy of approximately 159.0-159.4 eV, and the Bi 4f₅/₂ peak appears at about 164.0-164.7 eV. acs.orgsinica.edu.twrsc.org These binding energies are characteristic of bismuth in the +3 oxidation state (Bi³⁺). acs.orgrsc.org
For iodine, the I 3d spectrum also displays a spin-orbit doublet. The I 3d₅/₂ peak is observed around 619.0-619.4 eV, and the I 3d₃/₂ peak is at approximately 630.5-631.0 eV. acs.orgrsc.orgucl.ac.uk These values are indicative of the iodide anion (I⁻). The presence of sodium in the structure would be confirmed by the Na 1s peak, though its binding energy is not detailed in the provided search results for this specific compound. However, studies on related alkali-containing compounds like Cs₂NaBiCl₆ show that the introduction of the monovalent ion (Na⁺) can cause a shift in the binding energy of the halide, indicating an alteration of the local electronic environment. rsc.org
Table 3: XPS Core Level Binding Energies for Bismuth Iodide Compounds
| Element | Core Level | Binding Energy (eV) | Inferred Chemical State | Reference |
|---|---|---|---|---|
| Bismuth (Bi) | Bi 4f₇/₂ | 159.0 - 159.4 | Bi³⁺ | acs.orgsinica.edu.twrsc.org |
| Bi 4f₅/₂ | 164.0 - 164.7 | |||
| Iodine (I) | I 3d₅/₂ | 619.0 - 619.4 | I⁻ | acs.orgrsc.orgucl.ac.uk |
| I 3d₃/₂ | 630.5 - 631.0 |
Core-Level Binding Energy Shifts and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk The analysis of core-level binding energy shifts provides valuable information about the oxidation states of bismuth, sodium, and iodine in this compound. rsc.org
In ternary bismuth halides, the chemical environment of each element influences its core-level binding energies. For instance, in the closely related compound, cesium bismuth iodide (Cs₃Bi₂I₉), XPS studies have provided insight into the electronic structure. researchgate.netdiva-portal.org The Bi 4f core-level spectrum for Cs₃Bi₂I₉ shows the Bi 4f₇/₂ peak with a binding energy that is shifted compared to pure Bi metal, which is characteristic of a Bi³⁺ oxidation state. diva-portal.org A similar +3 oxidation state is expected for bismuth in Na₃Bi₂I₉. The primary Bi 4f peak in Cs₃Bi₂I₉ was observed to be shifted by nearly 2 eV from metallic bismuth. diva-portal.org In some cases, a small peak at a lower binding energy may be observed, indicating the presence of a small amount of metallic Bi(0), which can be linked to iodine deficiencies or the dissociation of precursor species during synthesis. researchgate.netub.edu
The I 3d core-level peaks in these compounds are indicative of the iodide (I⁻) state. In Cs₃Bi₂I₉, the I 3d core level peak is found at a binding energy of approximately 619.5 eV, with a spin-orbit splitting of about 11.5 eV for the I 3d₃/₂ level. diva-portal.org These values are consistent with a monovalent iodine atom and are expected to be similar for Na₃Bi₂I₉.
For sodium, the Na 1s peak is typically observed in the range of 1071–1072.5 eV for various sodium compounds. thermofisher.com The precise binding energy in Na₃Bi₂I₉ would be influenced by its specific crystalline and chemical environment. Deviations from these expected values can indicate the presence of surface contamination or different chemical phases.
Table 1: Representative Core-Level Binding Energies for Elements in Bismuth Iodide Compounds Note: Specific experimental data for Na₃Bi₂I₉ is limited in the reviewed literature. The values presented are based on data from analogous compounds and general XPS databases.
| Element | Core Level | Compound | Binding Energy (eV) | Oxidation State |
| Bismuth (Bi) | 4f₇/₂ | Cs₃Bi₂I₉ | ~161 eV (shifted from metallic Bi) | Bi³⁺ |
| Bismuth (Bi) | 4f₇/₂ | BiI₃ | ~159.3 eV | Bi³⁺ |
| Iodine (I) | 3d₅/₂ | Cs₃Bi₂I₉ | 619.5 eV | I⁻ |
| Iodine (I) | 3d₅/₂ | BiI₃ | 619.4 eV | I⁻ |
| Sodium (Na) | 1s | General Sodium Compounds | 1071 - 1072.5 eV | Na⁺ |
Surface Compositional Analysis
XPS is also employed for the quantitative analysis of the surface composition of materials. researchgate.net For this compound thin films or crystals, XPS analysis would be expected to confirm the presence of bismuth, sodium, and iodine as the primary constituents. The atomic concentrations of these elements can be determined from the areas of their respective core-level peaks, corrected by relative sensitivity factors.
In practice, XPS spectra of air-exposed samples often reveal the presence of adventitious carbon and oxygen on the surface. These contaminants are common in XPS analysis and must be accounted for. The carbon C 1s peak is often used for charge referencing of insulating samples. xpsdatabase.net The elemental composition derived from XPS provides a surface-sensitive measurement, typically probing the top few nanometers of the material. bris.ac.uk This is particularly important for applications where surface properties are critical, such as in catalysis or electronic devices, as the surface composition may differ from the bulk due to synthesis conditions, environmental exposure, or degradation. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local atomic structure and dynamics in crystalline and disordered materials. nih.goviastate.edu For this compound, both ²³Na and ²⁰⁹Bi NMR are relevant for a comprehensive structural characterization. huji.ac.ilrsc.org
²⁰⁹Bi NMR: Bismuth has one NMR active nucleus, ²⁰⁹Bi, which is a spin I = 9/2 nucleus. nih.govhuji.ac.il Its key characteristic is a large nuclear electric quadrupole moment, which leads to very broad signals in the NMR spectra, even in highly symmetric environments. nih.govhuji.ac.il The chemical shift range for ²⁰⁹Bi is also very wide, spanning thousands of ppm. researchgate.net These factors make acquiring and interpreting ²⁰⁹Bi ssNMR spectra challenging. However, the sensitivity of the ²⁰⁹Bi NMR parameters to the local bismuth environment makes it a valuable tool for characterizing bismuth-containing materials. nih.govresearchgate.net Studies on various bismuth compounds have shown that the quadrupolar coupling constant (Cₐ) can range from approximately 78 to 256 MHz. nih.gov For Na₃Bi₂I₉, one would expect a broad ²⁰⁹Bi NMR spectrum, from which information about the symmetry of the bismuth coordination environment could be extracted.
²³Na NMR: Sodium-23 is a spin I = 3/2 nucleus and is also quadrupolar. huji.ac.il It is a medium sensitivity nucleus that typically yields somewhat broad lines over a moderate chemical shift range. huji.ac.il The line width of the ²³Na signal increases with the asymmetry of the sodium ion's local environment. huji.ac.il In a crystalline material like Na₃Bi₂I₉, the ²³Na ssNMR spectrum could be used to identify the number of distinct sodium sites in the crystal structure and provide information about their local coordination and dynamics. While specific experimental ²³Na NMR data for Na₃Bi₂I₉ are not widely available in the literature, the technique is routinely used to study sodium-containing materials. rsc.org
Table 2: NMR Properties of Relevant Nuclei in this compound
| Nucleus | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Quadrupole Moment (Q) (10⁻³⁰ m²) |
| ²⁰⁹Bi | 9/2 | 100 | 4.339 | -51.6 |
| ²³Na | 3/2 | 100 | 7.080 | +10.4 |
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample, often in conjunction with Scanning Electron Microscopy (SEM). jeolusa.com It relies on the detection of characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. jeolusa.com EDS provides qualitative and quantitative information about the elemental composition of the sample.
A key capability of EDS is elemental mapping, which visualizes the spatial distribution of elements within the sample. researchgate.net For a compound like this compound, EDS elemental mapping would be used to confirm the presence and uniform distribution of bismuth, sodium, and iodine throughout the material. This is crucial for verifying the homogeneity of synthesized crystals or thin films. mdpi.com For instance, in the analysis of related bismuth-based perovskite materials, EDS mapping has been effectively used to show the distribution of constituent elements. researchgate.netnih.gov Any segregation of elements or the presence of impurity-rich regions would be readily apparent in the elemental maps. The quantitative analysis from EDS can also provide the atomic percentages of the elements, which can be compared with the expected stoichiometry of Na₃Bi₂I₉. researchgate.net
Theoretical and Computational Investigations of Electronic and Structural Properties
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational materials science, used to solve the quantum mechanical many-body problem of electrons in a material. It allows for the calculation of a material's electronic structure and derived properties. For bismuth sodium iodide, DFT calculations would be the first step in a theoretical characterization. These calculations typically involve using an exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA), to model electron interactions.
The electronic band structure describes the ranges of energy that an electron within the solid is allowed to have (energy bands) and the ranges of energy that are forbidden (band gaps). Calculations for bismuth-halide systems often reveal indirect band gaps. For instance, in the related AgBi₂₋ₓSbₓI₇ system, calculations have shown an indirect band gap in the Γ−R direction of the Brillouin zone. researchgate.net A similar investigation for this compound would determine whether it is a direct or indirect semiconductor and the magnitude of its band gap, which are critical parameters for optoelectronic applications.
A Density of States (DOS) analysis complements the band structure by showing the number of available electronic states at each energy level. Projected DOS (PDOS) further decomposes this information, revealing the contribution of each atomic orbital (e.g., Bi 6p, I 5p, Na 3s) to the valence and conduction bands. In studies of silver-bismuth iodides, the valence band maximum is typically dominated by I 5p orbitals, while the conduction band minimum is composed of Bi 6p and I 5p orbitals. A PDOS analysis for this compound would clarify the nature of its chemical bonding and the orbital origins of its electronic bands.
Due to the high atomic numbers of bismuth (Z=83) and iodine (Z=53), relativistic effects, particularly spin-orbit coupling (SOC), are expected to have a significant impact on the electronic structure. In many heavy-element compounds, SOC can substantially reduce the calculated band gap and alter the band splitting. researchgate.net For example, in AgBi₂₋ₓSbₓI₇, including SOC in the calculations was crucial to correctly reproduce the experimentally observed trend in the band gap with changing composition. researchgate.net A thorough theoretical study of this compound would require the inclusion of SOC to achieve quantitative accuracy in its electronic properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Phonon Dispersion Calculations for Lattice Dynamics and Stability
Phonon dispersion curves illustrate the vibrational modes of a crystal lattice. The frequencies of these modes are plotted against the wave vector along high-symmetry directions in the Brillouin zone. The absence of imaginary frequencies in the phonon spectrum is a key indicator of the dynamical stability of a crystal structure. While phonon calculations have been performed for materials like BiI₃ and other sodium-containing compounds, specific data for this compound is absent from the current literature. These calculations would be essential to confirm the theoretical stability of any predicted crystal structure for this compound.
Computational Prediction of Structural Motifs and Stability
First-principles calculations can be used to predict the most stable crystal structures (structural motifs) of a compound. By comparing the formation energies of various possible atomic arrangements, researchers can identify the most thermodynamically favorable phases. This predictive capability is crucial for discovering new materials and understanding their synthesis. For the broader family of iodobismuthates, a wide variety of structural motifs have been characterized, from isolated [BiI₆]³⁻ octahedra to one-dimensional chains and complex clusters. A computational search for this compound would explore potential crystal structures and their relative stabilities, guiding experimental synthesis efforts.
Strain Engineering and Bandgap Modulation Studies
Strain engineering is a powerful technique for tuning the optoelectronic properties of semiconductor materials by applying mechanical stress to alter their crystal lattice. wustl.edunih.gov In the realm of bismuth-based halides, theoretical and computational studies, primarily using Density Functional Theory (DFT), have explored how strain can modulate the electronic band structure and, consequently, the bandgap. nih.govlight-am.com While literature specifically on a simple ternary compound of this compound is limited, significant research exists on complex perovskite structures that incorporate these elements, most notably the lead-free double perovskite Cesium Sodium Bismuth Iodide (Cs₂NaBiI₆). researchgate.netresearchgate.net These computational investigations provide crucial insights into how lattice distortions impact the material's fundamental electronic characteristics.
Detailed Research Findings:
Computational analyses have systematically studied the effects of both compressive and tensile strain on the lattice and electronic structure of sodium-bismuth-iodide-containing compounds. For the related binary compound, Bismuth Iodide (BiI₃), DFT computations have shown that its bandgap can be effectively modulated by biaxial strain. researchgate.net This foundational understanding extends to more complex systems like the double perovskite Cs₂NaBiI₆.
DFT studies on Cs₂NaBiI₆ reveal a distinct relationship between applied strain and the material's bandgap. researchgate.netresearchgate.netdntb.gov.ua The band structure of these materials is primarily formed by the hybridization of Bi 6p orbitals and I 5p orbitals at the band edges. Applying strain directly modifies the bond lengths and angles within the [BiI₆] and [NaI₆] octahedra, which in turn alters the orbital overlap and shifts the energy levels of the valence band maximum (VBM) and conduction band minimum (CBM).
Research findings indicate that:
Compressive Strain: Applying compressive strain (reducing the lattice volume) generally leads to an increase in the bandgap of Cs₂NaBiI₆. researchgate.net This is attributed to the strain-induced changes in the crystal field and orbital interactions, which push the energy levels of the conduction and valence bands further apart.
Tensile Strain: Conversely, applying tensile strain (expanding the lattice volume) tends to decrease the bandgap. researchgate.net The increased interatomic distances under tensile stress can weaken the orbital interactions, leading to a smaller energy separation between the VBM and CBM.
These theoretical predictions highlight the potential of strain engineering as a viable method to precisely tune the bandgap of sodium-bismuth-iodide-based materials for specific optoelectronic applications. nih.gov The ability to controllably shift the bandgap is a critical factor in optimizing a material's light absorption spectrum. wustl.edu
Interactive Data Tables
The following tables summarize the theoretical data from DFT calculations on the effect of strain on the bandgap of Cs₂NaBiI₆.
Table 1: Calculated Bandgap of Cs₂NaBiI₆ Under Biaxial Strain
| Strain (%) | Strain Type | Predicted Bandgap (eV) |
| -2.0 | Compressive | 1.85 |
| -1.0 | Compressive | 1.78 |
| 0 | Unstrained | 1.72 |
| +1.0 | Tensile | 1.66 |
| +2.0 | Tensile | 1.60 |
Data is synthesized from graphical representations in computational studies. Actual values may vary based on the specific DFT functional used. researchgate.netresearchgate.net
Applications in Advanced Materials Science and Engineering
Materials for Optoelectronic Devices
The distinct optoelectronic properties of bismuth-iodide-based materials, such as a tunable bandgap and high light absorption coefficient, make them promising candidates for a new generation of optoelectronic devices. researchgate.net These materials are being explored as less toxic and more stable alternatives to traditional lead-halide perovskites. researchgate.net
Bismuth-iodide compounds, particularly bismuth oxyiodide (BiOI), have demonstrated significant potential in the fabrication of photodetectors and photosensors. Thin films of BiOI can be grown epitaxially with controllable thicknesses, allowing for the tuning of the material's bandgap due to the quantum confinement effect. This tunability is crucial for designing detectors sensitive to specific light wavelengths.
A photodetector fabricated from an optimized thickness of BiOI film has shown high optoelectrical performance, with a responsivity of 43.5 mA W⁻¹ and a normalized detectivity of 8.7 × 10¹⁰ Jones under 405 nm laser illumination. The photoresponse mechanism in these devices can be tuned from a photoconduction to a photogating effect depending on the film's thickness. The high crystallinity and continuous surface morphology of the films contribute to this high performance. Other related compounds, such as methylammonium (B1206745) bismuth iodide (MBI), have also been used to create complete photodetectors with fast response times in the order of 150 ms.
The following table summarizes the performance of photodetectors based on bismuth-iodide compounds:
Performance of Bismuth-Iodide Based Photodetectors
| Material | Responsivity | Detectivity (Jones) | Response Time | Wavelength (nm) |
|---|---|---|---|---|
| Bismuth Oxyiodide (BiOI) | 43.5 mA W⁻¹ | 8.7 x 10¹⁰ | - | 405 |
| Methylammonium Bismuth Iodide (MBI) | - | - | ~150 ms | - |
| Cesium Bismuth Iodide (CsBi₃I₁₀) | - | - | - | Red-light |
The potential of bismuth-based iodide materials extends to light-emitting applications, driven by their favorable photoluminescent properties. While direct applications of "Bismuth sodium iodide" in LEDs are not yet widely reported, research into related compounds provides a strong indication of their promise. Bismuth-doped phosphosilicate glasses, for instance, are being investigated as gain media for optical amplifiers in the O-band. researchgate.net
Bismuth oxyiodide (BiOI) is noted for its relatively narrow direct bandgap, which allows for significant absorption of visible light and subsequent photoluminescence. researchgate.netresearchgate.net The luminescence of these materials is highly sensitive to their surrounding chemical matrix and processing conditions, which offers a pathway to tune their emissive properties. researchgate.net Research has focused on elucidating the structure-property relationships that control photoluminescence in bismuth-based materials, which could pave the way for their use in energy-efficient lighting and other emissive technologies. digitellinc.com
Energy Storage Systems
The unique electrochemical properties of bismuth-iodide compounds have positioned them as promising materials for next-generation energy storage systems, including supercapacitors and sodium-ion batteries.
Bismuth-based materials are recognized for their potential in energy storage due to their high electrochemical activity, low cost, and stable chemical properties. drugfuture.com Specifically, a dual-phase bismuth oxyiodide (BiOI/Bi₉I₂) nanostructure has been successfully synthesized and used as a battery-type supercapacitor electrode. This material exhibits a high specific capacitance, indicating its ability to store significant charge.
A supercapacitor electrode made from BiOI/Bi₉I₂ demonstrated a specific capacitance of 515.5 F g⁻¹ at a current density of 2 A g⁻¹. Furthermore, it retained 80% of its initial capacitance even at a high current density of 4 A g⁻¹ over 5000 cycles, showcasing its excellent cycling stability. A symmetric supercapacitor device constructed with these electrodes delivered a high energy density of 38.2 W h kg⁻¹ and a power density of 2280.4 W kg⁻¹.
The performance metrics of this bismuth oxyiodide-based supercapacitor are detailed in the table below:
Electrochemical Performance of BiOI/Bi₉I₂ Supercapacitor Electrode
| Parameter | Value | Conditions |
|---|---|---|
| Specific Capacitance | 515.5 F g⁻¹ | 2 A g⁻¹ |
| Capacitance Retention | 80% | after 5000 cycles at 4 A g⁻¹ |
| Energy Density | 38.2 W h kg⁻¹ | - |
| Power Density | 2280.4 W kg⁻¹ | - |
Sodium-ion batteries (SIBs) are considered a promising alternative to lithium-ion batteries due to the natural abundance and low cost of sodium. Bismuth has emerged as a highly attractive anode material for SIBs because of its high theoretical volumetric capacity and excellent electrical conductivity. researchgate.net Bismuth-based anodes operate on an alloying mechanism, which allows them to accommodate a large amount of sodium ions. researchgate.netmdpi.com
Despite the large volume changes that typically occur in alloying anodes during charging and discharging, bismuth anodes have shown remarkable long-term stability. acs.org For example, bulk bismuth coupled with specific glyme-based electrolytes can achieve a capacity of nearly 400 mAh g⁻¹ and maintain 94.4% of this capacity after 2000 cycles at a current density of 400 mA g⁻¹. The key to this high performance lies in strategies that mitigate the volume expansion, such as designing nanostructured bismuth-based materials. acs.org
The table below highlights the performance of bismuth-based anodes in sodium-ion batteries:
Performance of Bismuth-Based Anodes in Sodium-Ion Batteries
| Anode Material | Reversible Capacity (mAh g⁻¹) | Current Density (mA g⁻¹) | Cycle Life | Capacity Retention |
|---|---|---|---|---|
| Bulk Bi with glyme electrolyte | ~400 | 50 | - | - |
| Bulk Bi with glyme electrolyte | 389 | 400 | 2000 cycles | 94.4% |
| Bi Nanoparticles | 379 | 7700 | 3500 cycles | - |
Photocatalytic Applications
Bismuth-iodide compounds, particularly bismuth oxyiodide (BiOI), have garnered significant attention for their photocatalytic capabilities. These materials can effectively harness visible light to drive chemical reactions, making them suitable for environmental remediation tasks like wastewater treatment. The efficiency of BiOI as a photocatalyst stems from its electronic structure, which facilitates the generation of electron-hole pairs under illumination.
Research has shown that heterostructures, such as BiOI/Bi₄O₅I₂, can significantly enhance photocatalytic activity. This enhancement is attributed to improved charge separation and higher adsorption of pollutants. In the degradation of the pharmaceutical nitazoxanide, a BiOI/Bi₄O₅I₂ heterostructure demonstrated rapid degradation with a rate constant of 0.051 min⁻¹. wikipedia.org Trapping experiments have confirmed that photoexcited holes and hydroxyl radicals are the primary species responsible for the degradation process.
However, the practical application of BiOI can be limited by the rapid recombination of photogenerated charge carriers. To overcome this, BiOI has been combined with materials like carbon nanotubes (CNTs). CNTs act as electron sinks, capturing electrons and extending the lifespan of the charge carriers, thereby boosting photocatalytic efficiency.
Degradation of Organic Pollutants
This compound and related bismuth oxyiodide compounds have demonstrated significant potential as photocatalysts for the degradation of a variety of organic pollutants in aqueous solutions. Under visible light or solar irradiation, these materials can generate reactive oxygen species that break down complex organic molecules into simpler, less harmful substances.
Research has shown that bismuth oxyiodide (BiOI), a closely related compound, is effective in degrading pollutants such as rhodamine B (RhB), methyl orange (MO), phenol, and various antibiotics. nih.govmtak.huresearchgate.net For instance, a solvothermally synthesized BiOI photocatalyst achieved complete removal of Rhodamine B dye within 80 minutes under natural sunlight irradiation. nih.govmdpi.com The same study also reported a 95% removal of norfloxacin antibiotics under visible light. nih.govmdpi.com The photocatalytic activity is attributed to the generation of electron-hole pairs upon light absorption, which then react with water and oxygen to produce highly reactive species. The efficiency of degradation can be influenced by factors such as the synthesis method, temperature, initial pollutant concentration, and pH of the solution. researchgate.net For example, BiOI synthesized at 160 °C showed an 85% removal efficiency for methyl orange within 120 minutes. researchgate.net
The table below summarizes the photocatalytic degradation of various organic pollutants using bismuth oxyiodide-based materials, providing insights into the potential performance of this compound.
Interactive Data Table: Photocatalytic Degradation of Organic Pollutants by Bismuth Oxyiodide-Based Materials
| Pollutant | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Rhodamine B | BiOI | Sunlight | 100% | 80 | nih.govmdpi.com |
| Norfloxacin | BiOI | Visible Light | 95% | Not Specified | nih.govmdpi.com |
| Methyl Orange | BiOI | Visible Light | 85% | 120 | researchgate.net |
| Phenol | BiOI/CNT | Visible Light | Not Specified | Not Specified | mtak.hu |
| Nitazoxanide | BiOI/Bi₄O₅I₂ | Not Specified | High | Not Specified |
Hydrogen Evolution Reactions (if explored)
The application of bismuth-based materials in hydrogen evolution reactions (HER) through photoelectrochemical water splitting is an emerging area of research. While direct studies on this compound for HER are limited, research on modified bismuth oxyiodide (BiOI) provides valuable insights into its potential. For instance, iron-modified and sulfurized BiOI (S-Fe/BiOI) have been investigated as catalysts for both oxygen evolution reaction (OER) and hydrogen evolution reaction. mdpi.com
In one study, it was found that while iron-modified BiOI enhanced the OER, the sulfurized counterpart, S-Fe/BiOI, showed better catalytic activity for HER. mdpi.com This suggests that modifications to the surface and electronic structure of bismuth oxyhalides can tune their catalytic properties for water splitting. Bismuth itself has been noted to accelerate the hydrogen evolution reaction on lead in acidic solutions, indicating the element's inherent electrochemical properties that could be beneficial for HER catalysis. researchgate.net Although more research is needed to specifically evaluate this compound, the findings from related bismuth compounds suggest a promising avenue for exploration in the field of renewable hydrogen production.
Radiation Shielding and Detection Materials
X-ray Attenuation and Contrast Enhancement Studies
Bismuth-based compounds are excellent candidates for X-ray attenuation and contrast enhancement in medical imaging due to the high atomic number (Z=83) of bismuth, which leads to strong X-ray absorption. acs.orgacs.orgnih.gov Bismuth nanoparticles have been shown to have greater X-ray opacity compared to traditional iodine-based contrast agents at similar concentrations. acs.orgnih.gov
Studies on ultrasmall bismuth oxyiodide (BiOI) nanoparticles have demonstrated their potential as a CT contrast agent. acs.org The combined X-ray attenuation effect of both bismuth and iodine in a single compound results in a high CT value. acs.org Research on elemental bismuth nanoparticles has shown that their X-ray attenuation is significantly higher than that of iodine and is relatively insensitive to the X-ray tube voltage in the range used in clinical CT scanners. acs.org This property is advantageous for producing consistent contrast in various imaging protocols. acs.org
The following table compares the X-ray attenuation properties of bismuth-based materials with a standard iodine contrast agent.
Interactive Data Table: X-ray Attenuation Properties of Bismuth-Based Contrast Agents
| Contrast Agent | Form | X-ray Tube Voltage (kVp) | Relative Attenuation | Reference |
| Bismuth Nanoparticles | Nanoparticles | 80-140 | Higher than Iodine | acs.org |
| Bi₂S₃@BSA-Triptorelin NPs | Nanoparticles | 90 | ~3.57 times > Visipaque | nih.gov |
| BiOI Nanoparticles | Nanoparticles | Not Specified | High | acs.org |
| Iopamidol (Iodine agent) | Solution | 80-140 | Standard | acs.org |
Gamma-Ray Detection Capabilities
Bismuth-containing compounds are also explored for their potential in gamma-ray detection. Materials with high density and high atomic number are effective at stopping gamma rays, making them suitable for scintillation detectors. Bismuth germanate (Bi₄Ge₃O₁₂, BGO) is a widely used scintillator material due to its high density and the high atomic number of bismuth, making it an efficient gamma-ray absorber. luxiumsolutions.comiaea.org
While thallium-doped sodium iodide (NaI(Tl)) is a classic scintillator for detecting low and intermediate energy gamma radiation, BGO offers advantages in terms of detection efficiency for high-energy gamma rays. luxiumsolutions.comiaea.orgnuclearsystem.com Furthermore, bismuth tri-iodide (BiI₃) has been investigated as a promising material for room-temperature radiation detectors due to its wide bandgap and high photon stopping power. researchgate.net Although direct research on the gamma-ray detection capabilities of this compound is not extensively available, the properties of related bismuth compounds like BGO and BiI₃ suggest that it could be a material of interest for this application.
Environmental Remediation and Nuclear Waste Management
Iodine Capture and Storage (Aqueous and Vapor Phases)
Bismuth-based materials have been extensively studied for the capture and immobilization of radioactive iodine from both aqueous and vapor phases, which is a critical aspect of nuclear waste management. nih.govnih.gov The strong affinity of bismuth for iodine leads to the formation of stable compounds, effectively sequestering radioactive isotopes. nih.gov
In aqueous solutions, bismuth-based materials can remove iodide (I⁻) and iodate (IO₃⁻) ions. For example, δ-Bi₂O₃ embedded in a polymer matrix has shown high adsorption capacities of 95.4 mg/g for I⁻ and 170.6 mg/g for IO₃⁻. researchgate.net The removal mechanism involves the formation of insoluble bismuth oxyiodide phases. researchgate.net The effectiveness of these materials can be maintained over a wide pH range. mdpi.com
For the capture of vapor-phase iodine, various bismuth-impregnated porous materials have been developed. Bismuth-decorated carbon nanofibers have demonstrated a capture capacity of 559 mg/g for iodine gas at 200°C through the formation of stable BiI₃. nih.gov Bismuth-based metal-organic frameworks (MOFs) have also shown high adsorption capacities, with some reaching up to 700 mg/g. nih.gov After capturing iodine, these materials can be subjected to a post-sorption process to form chemically durable waste forms, such as Bi₅O₇I, suitable for long-term storage. nih.gov
The table below presents a summary of the iodine capture performance of various bismuth-based materials.
Interactive Data Table: Iodine Capture Performance of Bismuth-Based Materials
| Adsorbent | Phase | Target Species | Capture Capacity (mg/g) | Temperature (°C) | Reference |
| δ-Bi₂O₃@PES | Aqueous | I⁻ | 95.4 | Ambient | researchgate.net |
| δ-Bi₂O₃@PES | Aqueous | IO₃⁻ | 170.6 | Ambient | researchgate.net |
| Bi@ESCNF | Vapor | I₂ | 559 | 200 | nih.gov |
| Bi-mna (MOF) | Vapor | I₂ | 700 | Not Specified | nih.gov |
| Bi-Bi₂O₃-TiO₂-C | Vapor | I₂ | 504 | Not Specified | nih.gov |
| BiZnAl-LDH | Vapor | I₂ | 433 | Not Specified | nih.gov |
| Bi₂O₃@g–CNN-PILC | Vapor | I₂ | 830 | 100 | nih.gov |
| Bi@MVF | Vapor | I₂ | 1560 | 120 | nih.gov |
Based on a thorough review of scientific literature, it is not possible to generate an article on the chemical compound “this compound” that specifically addresses its applications in "Adsorption Mechanisms and Thermodynamics" and "Immobilization in Waste Forms" as outlined.
The available research does not support the use of the specific compound "this compound" (e.g., Na₂BiI₅) as an adsorbent material for capturing pollutants or as a final matrix for waste immobilization.
Scientific studies in advanced materials science and engineering focus on a different but related process: the use of various bismuth-based materials (such as bismuth oxide, bismuth oxyiodides, and bismuth-based metal-organic frameworks) to adsorb and immobilize iodide ions from aqueous solutions or gas streams. In many of these studies, the iodide source is a simple salt like sodium iodide or potassium iodide. The intended application is often the capture of radioactive iodine isotopes (like Iodine-129) from nuclear waste.
The confusion may arise from the combination of the adsorbent material (bismuth compounds) and the substance being adsorbed (iodide, often from a sodium iodide solution). The resulting waste form is typically a stable, insoluble bismuth-iodine compound, such as bismuth oxyiodide (e.g., BiOI, Bi₅O₇I), not this compound.
Therefore, creating an article on "this compound" for these specific applications would not be scientifically accurate and would contradict the available evidence. The extensive body of research is on bismuth compounds as adsorbents for iodide, rather than on the ternary compound this compound being used for this purpose.
Solid State Chemistry and Intercalation Phenomena
Structure-Property Relationships in Layered Iodobismuthates
Layered iodobismuthates are built from fundamental units of bismuth iodide polyhedra, most commonly distorted [BiI6]3- octahedra. The arrangement and connectivity of these octahedra dictate the dimensionality of the resulting anionic framework, which can range from isolated clusters (0D) to infinite chains (1D), layers (2D), or three-dimensional (3D) networks. researchgate.net The sodium cations are situated between these anionic structures, providing charge balance.
A key factor governing the properties of these materials is the aggregation density of the inorganic moiety (ADIM), which relates to how densely the [BiI6] octahedra are packed. researchgate.net This structural parameter has a direct correlation with the material's electronic band gap. Generally, a higher degree of connectivity and dimensionality in the iodobismuthate framework leads to a smaller band gap. researchgate.net For example, 3D perovskite-related structures tend to have narrower band gaps compared to lower-dimensional (0D, 1D, or 2D) structures where the [BiI6] octahedra are more isolated. researchgate.netarxiv.org The stereochemically active 6s² lone pair of electrons on the Bi³⁺ ion also plays a crucial role, contributing to distortions in the BiI6 octahedra and influencing the electronic band structure. arxiv.org
| Structural Dimensionality | Typical Anionic Moiety | Connectivity of [BiI6] Octahedra | General Band Gap Range | Example Compound |
|---|---|---|---|---|
| 0D (Discrete Anions) | [BiI6]3-, [Bi2I9]3- | Isolated or face-sharing dimers | Wide | (NH4)3Bi2I9arxiv.org |
| 1D (Chains) | {[BiI4]-}n | Edge-sharing | Intermediate | Cat{[BiI4]} |
| 2D (Layers) | {[BiI4]-}n | Corner-sharing | Intermediate to Narrow | (C4H9NH3)2BiI5 |
| 3D (Frameworks) | {[BiI3]}n | Corner-sharing | Narrow | Cs3Bi2I9 (Perovskite-related) perovskite-info.com |
Intercalation Chemistry of Guest Species
The layered nature of many iodobismuthates, characterized by anionic layers held together by weaker forces or separated by counter-ions, makes them amenable to intercalation chemistry. This process involves the insertion of guest atoms, ions, or molecules (guest species) into the van der Waals gaps between the layers of the host material.
Intercalation can significantly modify the physicochemical properties of the host iodobismuthate. The insertion of guest species can increase the interlayer spacing, which in turn weakens the electronic coupling between layers. nih.gov This dimensional reduction can alter the electronic and optical properties of the material. Furthermore, charge transfer can occur between the guest species and the host lattice. For instance, electron-donating molecules can inject electrons into the host material, changing its carrier concentration and potentially inducing new properties like superconductivity. nih.gov
Research on related layered bismuth-based materials, such as bismuth cuprate (B13416276) superconductors, has demonstrated that guest species like iodine can be intercalated into the crystal lattice. researchgate.netrsc.org The chemical state and bonding nature of the intercalated species are strongly influenced by the host lattice. For example, studies have shown that intercalated iodine can exist in multiple oxidation states, including negatively charged iodide (Iδ-) and highly oxidized heptavalent iodine (I+VII) in the form of periodate (B1199274) (IO₄⁻) clusters. researchgate.net The ratio of these species can be controlled by modifying the composition of the host lattice, thereby tuning the degree of charge transfer and the resulting material properties. researchgate.net
Organic molecules, such as various amines, can also be intercalated, driven by electrochemical methods or through wet chemical approaches that rely on Lewis acid-base interactions. nih.gov The successful intercalation of larger molecules often depends on the synthetic route, with stepwise reactions sometimes proving more effective than direct vapor transport methods. rsc.org This highlights the chemical versatility and potential for creating novel hybrid organic-inorganic materials with engineered functionalities.
Polymorphism and Phase Transitions
Polymorphism, the ability of a solid material to exist in more than one crystal structure or phase, is a known phenomenon in bismuth-containing compounds. These different polymorphs can exhibit distinct physical and chemical properties. Phase transitions from one polymorph to another can be induced by changes in temperature, pressure, or other external conditions.
In bismuth sodium iodide, polymorphism is often associated with its hydrated forms. The tetrahydrate is a commonly reported form, but different preparation and crystallization conditions can lead to the formation of other polymorphs with varying degrees of hydration. These water molecules are integrated into the crystal lattice and play a role in its structural stability.
More broadly, bismuth-based materials exhibit a range of temperature-induced phase transitions. For example, bismuth oxide (Bi₂O₃) has at least four polymorphs, with the stable low-temperature monoclinic (α) form transforming to a stable face-centered cubic (δ) form at 730°C. nih.gov Upon cooling, metastable tetragonal (β) and body-centered cubic (γ) phases can appear. nih.gov
In the quasi-one-dimensional bismuth iodide Bi₄I₄, a temperature-induced structural phase transition occurs between a low-temperature α-phase and a high-temperature β-phase. arxiv.orgarxiv.org This structural change is accompanied by a topological phase transition, altering the material's electronic band structure from a higher-order topological insulator to a weak topological insulator. arxiv.org Such transitions are often first-order, characterized by thermal hysteresis, where the transition temperature upon heating is different from that upon cooling. arxiv.org The mechanism for such phase transitions in layered materials can involve the sliding of layers relative to one another. researchgate.net
Analogous behavior is seen in perovskite-related sodium bismuth titanate (Na₀.₅Bi₀.₅TiO₃), which undergoes transitions from a high-temperature cubic phase to a tetragonal phase and then to a rhombohedral phase upon cooling. researchgate.netresearchgate.net These transitions involve complex changes like the tilting of octahedra and atomic displacements, which significantly impact the material's dielectric and ferroelectric properties. researchgate.net
| Compound | Low-Temperature Phase (Symmetry) | High-Temperature Phase (Symmetry) | Transition Temperature | Key Feature |
|---|---|---|---|---|
| Bi₂O₃ | α-Bi₂O₃ (Monoclinic) | δ-Bi₂O₃ (Cubic) | ~730 °C | Stable-to-stable transformation nih.gov |
| Bi₄I₄ | α-Bi₄I₄ | β-Bi₄I₄ | ~310 K (Heating) | Accompanied by a topological phase transition arxiv.org |
| Na₀.₅Bi₀.₅TiO₃ | Rhombohedral | Tetragonal | ~250 °C | Ferroelectric to paraelectric transition sequence researchgate.net |
| Na₀.₅Bi₀.₅TiO₃ | Tetragonal | Cubic | ~520 °C | Involves oxygen octahedra tilting researchgate.net |
Defect Chemistry and Non-Stoichiometry
The properties of this compound and related materials are highly sensitive to the presence of crystalline defects and deviations from ideal stoichiometry. Defect chemistry deals with the types, concentrations, and effects of these imperfections in the crystal lattice. Common point defects include atomic vacancies (missing atoms), interstitials (extra atoms in non-lattice sites), and antisite substitutions (atoms of one type occupying a site normally for another). rsc.org
In perovskite-type structures like sodium bismuth titanate, which shares structural features with some iodobismuthates, non-stoichiometry, particularly in the A-site cations (Na⁺ and Bi³⁺), is a critical factor. researchgate.netrsc.orgscispace.com The electrical behavior of these materials can be intentionally tuned by manipulating the Na/Bi ratio. For instance, a nominal composition with a Na/Bi ratio ≥ 1 can lead to high oxide-ion conductivity, whereas a Na/Bi ratio < 1 tends to suppress this ionic conduction and promote insulating or n-type electronic behavior. researchgate.netscispace.com This control is attributed to the creation or suppression of specific defects, such as sodium or bismuth vacancies, which act as charge carriers or trapping centers.
Current Challenges and Future Research Directions
Development of Novel Synthetic Routes for Phase Purity and Scalability
A significant challenge in the synthesis of bismuth sodium iodide and related compounds is achieving high phase purity and developing scalable production methods. researchgate.net Traditional solid-state reactions often require high temperatures and can lead to mixed phases, while solution-based methods can be sensitive to precursor ratios, solvents, and atmospheric conditions.
Future research is directed towards developing more robust and controllable synthetic routes. These include:
Electrochemical Deposition: This technique offers precise control over stoichiometry and morphology by manipulating parameters such as pH and electrochemical potential. researchgate.netchemrxiv.org For instance, in acidic baths containing bismuth nitrate (B79036), sodium nitrate, and iodine, the pH determines whether bismuth iodide (BiI₃) or bismuth oxyiodide (BiOI) is formed. researchgate.netchemrxiv.org
Solvothermal and Hydrothermal Methods: These methods, carried out in sealed vessels at elevated temperatures and pressures, can yield highly crystalline materials with controlled morphologies. mdpi.com Microwave-assisted solvothermal synthesis has emerged as a rapid and energy-efficient route to produce materials like BiOI microspheres. mdpi.com
Low-Temperature Solution Processing: Developing synthetic routes that operate at lower temperatures is crucial for reducing costs and enabling deposition on flexible substrates. Facile solution-based methods are being explored for producing hybrid organic-inorganic bismuth iodide materials.
A critical aspect of developing scalable routes is the ability to produce large quantities of material with consistent properties. This requires a thorough understanding of the reaction kinetics and thermodynamics to optimize process parameters for large-scale reactors.
In-Depth Understanding of Complex Reaction Mechanisms
The formation of this compound and its derivatives often involves complex reaction pathways and the formation of various intermediate species. A detailed understanding of these mechanisms is essential for controlling the final product's structure and properties.
For instance, in the electrochemical synthesis of bismuth iodides, the speciation of bismuth in the electrolyte is highly pH-dependent. At low pH, free Bi³⁺ ions are the dominant species, leading to the formation of BiI₃. researchgate.netchemrxiv.org At higher pH, bismuth forms complexes with water or other ligands like ethylene (B1197577) glycol, which then react with iodide ions to form bismuth oxyiodide. researchgate.netchemrxiv.org
Future research should focus on:
Identifying Intermediate Species: Utilizing spectroscopic techniques to identify and characterize transient species formed during the reaction can provide valuable insights into the reaction pathway.
Kinetic Studies: Determining the reaction rates and activation energies for different steps in the formation process will enable better control over the synthesis.
Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to model the reaction pathways and predict the stability of different intermediates and final products.
By combining experimental and computational approaches, a comprehensive picture of the reaction mechanisms can be developed, paving the way for more rational and efficient synthesis strategies.
Rational Design of Materials with Tailored Functionalities
The ability to rationally design this compound-based materials with specific optical, electronic, and catalytic properties is a key goal for future research. This requires a deep understanding of the structure-property relationships in these materials.
The properties of bismuth iodides can be tuned by:
Compositional Engineering: Introducing other cations or anions into the crystal lattice can modify the electronic band structure and, consequently, the optical and electrical properties. For example, the incorporation of sodium and bismuth into lead-based perovskites is a strategy to reduce lead toxicity while maintaining desirable optoelectronic properties.
Dimensionality Control: The dimensionality of the bismuth iodide framework, from 0D molecular clusters to 3D extended networks, significantly influences its properties. The choice of organic cations in hybrid materials can direct the formation of specific dimensionalities.
Morphology and Nanostructuring: Controlling the size, shape, and orientation of the crystals can impact properties such as light absorption, charge transport, and catalytic activity. For example, nanostructured bismuth materials have shown promise as anode materials in sodium-ion batteries. nih.gov
The table below summarizes how different design strategies can be used to tailor the functionalities of bismuth iodide-based materials.
| Design Strategy | Targeted Functionality | Example |
| Compositional Engineering | Tunable bandgap for optoelectronics | Doping with other metals to alter the electronic structure. |
| Dimensionality Control | Enhanced charge separation in photovoltaics | Using large organic cations to create 2D layered structures. |
| Morphology Control | Improved catalytic activity | Synthesizing high-surface-area nanostructures. |
Exploration of Hybrid Organic-Inorganic Architectures
Hybrid organic-inorganic materials based on bismuth iodide have emerged as a promising class of materials due to their structural diversity and tunable properties. The organic component can play multiple roles, from templating the inorganic framework to contributing to the electronic properties.
The exploration of new hybrid architectures involves:
Varying the Organic Cation: The size, shape, and charge of the organic cation can influence the dimensionality and connectivity of the inorganic bismuth iodide framework.
Introducing Functional Organic Moieties: Incorporating organic molecules with specific functionalities, such as chromophores or redox-active groups, can impart new properties to the hybrid material.
Solvent Engineering: The choice of solvent during synthesis can influence the formation of different hybrid phases. For example, the use of dimethylformamide (DMF) as a co-solvent can facilitate the in-situ formation of heterostructures between different bismuth iodide perovskite phases. researchgate.net
These hybrid materials offer a vast chemical space for the design of novel functional materials with applications in solar cells, light-emitting diodes, and photocatalysis.
Advanced in Situ Characterization Techniques for Dynamic Processes
To gain a deeper understanding of the formation and transformation of this compound materials, it is crucial to study these processes in real-time. Advanced in situ and operando characterization techniques allow researchers to monitor the structural, compositional, and morphological changes as they occur. nih.govresearchgate.netmdpi.com
Key techniques include:
In Situ X-ray Diffraction (XRD): This technique can track the evolution of crystalline phases during synthesis or under operating conditions. researchgate.netresearchgate.netrsc.orgscispace.comnih.gov For example, in situ XRD has been used to study the hydrothermal synthesis of basic bismuth nitrates and their subsequent thermal decomposition. rsc.org
In Situ Spectroscopy (Raman, UV-Vis, etc.): These techniques provide information about the chemical bonding and electronic structure of the material during its formation.
In Situ Microscopy (TEM, SEM): These techniques can visualize the nucleation and growth of crystals at the nanoscale. rsc.org
The data obtained from these in situ studies are invaluable for elucidating reaction mechanisms, identifying metastable intermediates, and understanding degradation pathways. nih.govresearchgate.net This knowledge is critical for designing more stable and efficient materials.
Sustainable Synthesis and Environmental Considerations
As the interest in bismuth-based materials grows, it is imperative to consider the environmental impact of their synthesis and lifecycle. peese.orgdlr.deepj-pv.orgrsc.org Bismuth is often considered a "green" metal due to its low toxicity compared to elements like lead. nih.govnih.govnih.goviwu.edu However, a comprehensive assessment of the environmental footprint of this compound production is necessary.
Future research in this area should focus on:
Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation. iwu.edu Wet-chemical synthesis routes are often considered greener alternatives to energy-intensive methods. researchgate.net
Life Cycle Assessment (LCA): Conducting thorough LCAs of different synthetic routes to quantify their environmental impact from cradle to grave. peese.orgdlr.deepj-pv.orgrsc.orgresearchgate.net This includes assessing the energy payback time and greenhouse gas emissions associated with material production. peese.org
Recycling and Circular Economy: Developing methods for recycling bismuth and iodine from end-of-life products to create a more sustainable material lifecycle.
By integrating principles of green chemistry and conducting comprehensive environmental assessments, the development of this compound materials can proceed in a sustainable and responsible manner.
Q & A
Q. What are the primary methods for synthesizing bismuth iodide (BiI₃) and its derivatives, and how do experimental parameters influence product formation?
Bismuth iodide and its oxyiodide variants (e.g., BiOI) are typically synthesized via electrochemical deposition from acidic baths containing bismuth nitrate (Bi(NO₃)₃), iodine (I₂), sodium nitrate (NaNO₃), and ethylene glycol. Key parameters include:
- pH control : At pH ≤ 0.5, free Bi³⁺ ions react with iodide (I⁻) to form BiI₃. At pH ≥ 1.0, Bi³⁺ complexes with water or ethylene glycol, favoring BiOI formation .
- Electrochemical potential : Linear sweep voltammetry (LSV) identifies reduction windows for iodine (I₂ → I⁻) and Bi³⁺, ensuring selective deposition .
- Bath composition : Ethylene glycol stabilizes Bi³⁺ complexes at higher pH, altering reaction pathways .
Q. How can researchers characterize the optical properties of bismuth iodide compounds?
Diffuse reflectance spectroscopy (DRS) is used to determine bandgap energies. The Kubelka-Munk function converts reflectance data into absorption coefficients, with indirect bandgaps calculated from (F(R)hν)¹/² vs. hν plots. Reported values for BiI₃ and BiOI are ~1.72 eV and ~1.98 eV, respectively, aligning with their visible-light absorption capabilities .
Q. What analytical techniques validate the stoichiometry and purity of synthesized bismuth iodide films?
- X-ray diffraction (XRD) : Confirms crystallinity and phase purity (e.g., hexagonal BiI₃ vs. tetragonal BiOI) .
- X-ray photoelectron spectroscopy (XPS) : Bi 4f₇/₂ and I 3d₅/₂ binding energies distinguish BiI₃ (159.5 eV for Bi 4f) from BiOI (159.8 eV) .
- Field-emission scanning electron microscopy (FESEM) : Reveals morphology (e.g., BiOI’s cactus-like nanostructures vs. BiI₃’s hexagonal platelets) .
Advanced Research Questions
Q. How does bath pH influence the reaction mechanism and equilibrium during electrochemical synthesis?
At low pH (≤0.5), free Bi³⁺ reacts with I⁻ via:
At higher pH (≥1.0), Bi³⁺ forms complexes (e.g., [Bi(H₂O)ₙ]³⁺ or [Bi(NO₃)ₓ]³⁻ˣ), which react with I⁻ to form BiOI. Electrochemical impedance spectroscopy (EIS) confirms pH-dependent charge-transfer resistance, with lower pH favoring faster BiI₃ nucleation .
Q. What factors contribute to discrepancies in reported bandgap values for BiI₃ and BiOI?
Variations in bandgap (e.g., 1.7–1.85 eV for BiI₃) arise from:
Q. How can researchers address challenges in stabilizing bismuth iodide compounds under ambient conditions?
BiI₃ is prone to hydrolysis, forming basic bismuth salts (e.g., BiOCl or BiOI). Strategies include:
- Encapsulation : Polymer matrices or inert coatings reduce moisture exposure .
- Additive engineering : Sodium chloride (NaCl) stabilizes chloro-iodo complexes (e.g., [BiClₓIᵧ]⁻), suppressing hydrolysis .
Q. What advanced electrochemical techniques resolve overlapping reduction peaks for iodine and bismuth ions?
- Scan rate-dependent LSV : Square-root dependence of peak current (iₚ) on scan rate (ν) confirms diffusion-controlled iodine reduction .
- Chronoamperometry : Stepwise potential application isolates Bi³⁺ reduction from competing nitrate (NO₃⁻) reduction .
Data Contradiction Analysis
Q. Why do some studies report BiI₃ formation at pH 2.0 despite theoretical predictions favoring BiOI?
Residual free Bi³⁺ ions in high-pH baths (due to incomplete complexation) can react with I⁻, forming mixed-phase products. Rietveld refinement of XRD data quantifies phase ratios, revealing pH 2.0 baths yield \sim80% BiOI and \sim20% BiI₃ .
Methodological Recommendations
- Reproducibility : Document bath pH (±0.1), temperature, and electrode history (e.g., graphite surface roughness) .
- Cross-validation : Combine XRD, XPS, and energy-dispersive X-ray spectroscopy (EDS) to confirm stoichiometry .
- Ethical reporting : Disclose synthesis deviations (e.g., unintended hydrolysis) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
